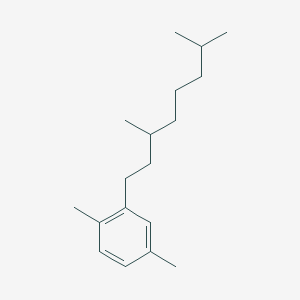
1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene
説明
1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene is a chemical compound with the molecular formula C18H30 . Its molecular weight is 246.4308 .
Physical And Chemical Properties Analysis
The boiling point of 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene is predicted to be 326.2±22.0 °C . The density is predicted to be 0.856±0.06 g/cm3 .科学的研究の応用
Precursor for Graphene Nanoribbons Synthesis : 1-bromo-4-(3,7-dimethyloctyl)benzene, a related compound, is used as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are significant for applications in nanotechnology and materials science (Patil et al., 2012).
Structural Analysis in Crystalline Forms : The compound's structural aspects are explored in different crystalline forms, such as in the study of 1,4-dimethyl-2-(4-(methyl-sulfonyl)styryl)benzene. X-ray diffraction techniques are used to determine these structures, offering insights into molecular configurations and interactions (Qian et al., 2012).
In Polymerization Reactions : The compound has been utilized in the polymerization of high-molecular-weight poly(p-phenyleneethynylenes). These polymers are significant for their potential applications in materials science, particularly due to their fluorescence and electronic properties (Kloppenburg et al., 1999).
Synthesis of Metallomacrocyclic Complexes : The compound is also involved in the synthesis of metallomacrocyclic palladium(II) complexes, which have potential applications in catalysis and materials chemistry (Guerrero et al., 2008).
Applications in Supramolecular Chemistry : Studies like those on N,N′,N″-Tris((S)-3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide demonstrate the compound's relevance in supramolecular chemistry, particularly in self-assembling systems (Brunsveld et al., 2000).
In Photochemical Reactions : Research on organic photochemical reactions involving similar compounds highlights their potential in photochemistry and organic synthesis (Shima et al., 1977).
特性
IUPAC Name |
2-(3,7-dimethyloctyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h9,11,13-15H,6-8,10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGPOTBJJLOPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880729 | |
| Record name | octane, 3,7-dimethyl-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene | |
CAS RN |
19550-60-8 | |
| Record name | 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-dimethyloctyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | octane, 3,7-dimethyl-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



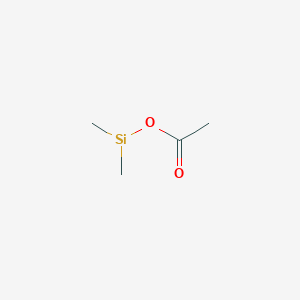
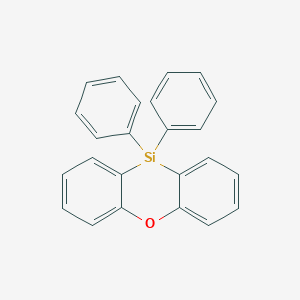
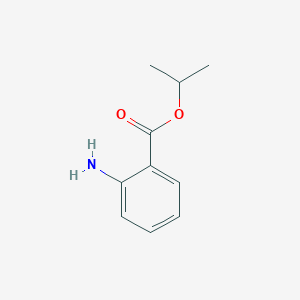
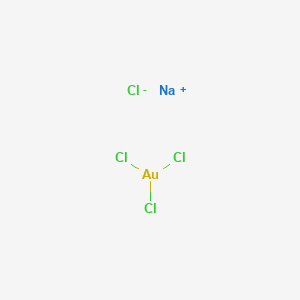
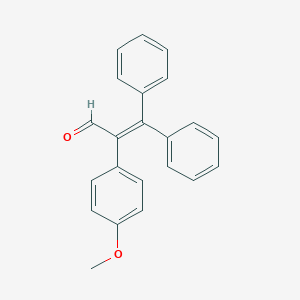
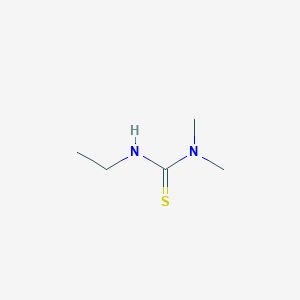
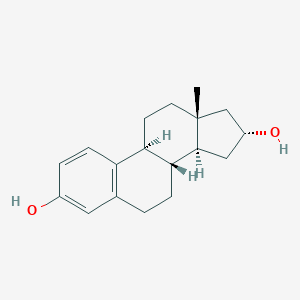
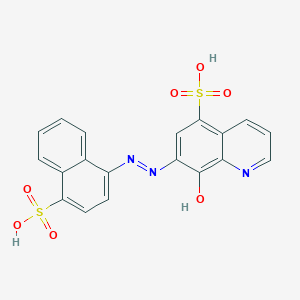
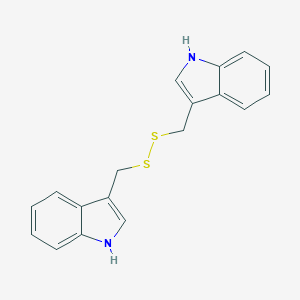
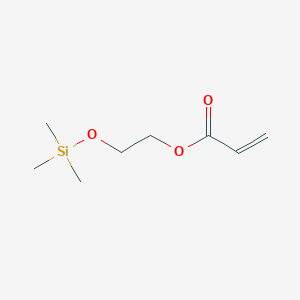

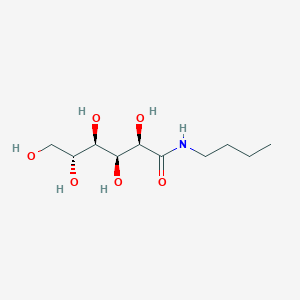
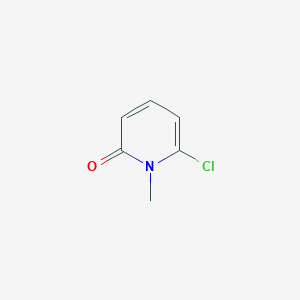
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)